N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-30(26,27)23-8-2-3-14-5-6-15(10-16(14)23)22-20(25)19(24)21-11-13-4-7-17-18(9-13)29-12-28-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPUGENXHNBIIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperonal
Piperonal (3,4-methylenedioxybenzaldehyde) undergoes reductive amination with ammonium acetate in methanol using NaBH4 as reducing agent (82% yield). Alternative protocols employ Mn(I) PN3 pincer complexes under borrowing hydrogen conditions for improved atom economy:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Mn(I) PN3 (2 mol%) |
| Solvent | 2-MeTHF |
| Temperature | 80°C, 12 h |
| Conversion | 94% (GC-MS) |
Protection-Deprotection Strategies
For substrates requiring orthogonal protection, tert-butoxycarbonyl (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM), followed by deprotection using trifluoroacetic acid.
Preparation of 1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-amine
Manganese-Catalyzed Cyclization
2-Aminobenzyl alcohol reacts with secondary alcohols (e.g., 1-phenylethanol) under Mn(I) catalysis to form tetrahydroquinoline cores:
$$
\text{2-Aminobenzyl alcohol} + \text{R}2\text{CHOH} \xrightarrow{\text{Mn(PN}3\text{), KH/KOH}} \text{1-R-1,2,3,4-Tetrahydroquinoline}
$$
Optimized Parameters
- Base: KH/KOH (3:1 molar ratio)
- Temperature: 120°C, closed system
- Yield: 68-89% across 20 substrates
Sulfonation at N1 Position
Tetrahydroquinoline undergoes sulfonation using methanesulfonyl chloride (MsCl) in pyridine/DCM (0°C → rt, 4 h):
$$
\text{Tetrahydroquinoline} + \text{MsCl} \xrightarrow{\text{Pyridine}} \text{1-Methanesulfonyl Derivative}
$$
Reaction Monitoring
- TLC (Hexane:EtOAc 3:1) Rf = 0.42
- ¹H NMR δ 3.08 (s, 3H, SO2CH3)
Oxalamide Bridge Formation
Two-Step Coupling Protocol
Oxalyl Chloride Activation
Ethanedioic acid reacts with thionyl chloride (SOCl2) in DCM (reflux, 2 h) to form oxalyl chloride (quantitative conversion).Sequential Amine Coupling
Controlled addition of amines to oxalyl chloride at -78°C prevents symmetric diamide formation:
$$
\text{ClC(O)C(O)Cl} + \text{ArNH}2 \rightarrow \text{ArNHC(O)C(O)Cl} \xrightarrow{\text{Ar'NH}2} \text{Target Diamide}
$$
Critical Parameters
- Stoichiometry: 1:1:1 (oxalyl chloride:amine1:amine2)
- Solvent: Anhydrous THF
- Temperature: -78°C → 0°C gradient
One-Pot Catalytic Approach
Nb2O5-mediated direct coupling of amines with oxalic acid in o-xylene (135°C, 30 h):
Comparative Yields
| Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|
| Nb2O5 | 78 | 99.2 |
| TiO2 | 42 | 95.1 |
| Al2O3 | 31 | 91.8 |
Process Optimization Challenges
Stereochemical Control
Racemization at the ethanediamide center is minimized by:
Byproduct Formation
Major impurities identified via LC-MS:
- Symmetric Diamide (5-12%): Controlled by slow amine addition rates
- Over-Sulfonated Quinoline (3-7%): Mitigated through stoichiometric MsCl use
- Oxazole Derivatives (<2%): Suppressed by anhydrous conditions
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d6)
- δ 8.21 (d, J=8.4 Hz, 1H, NH)
- δ 6.83 (s, 1H, benzodioxol-H)
- δ 4.52 (s, 2H, CH2N)
- δ 3.08 (s, 3H, SO2CH3)
HRMS (ESI+)
Calculated for C21H20N3O6S [M+H]+: 442.1074
Found: 442.1071
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Dihedral angle between aromatic systems: 78.4°
- Hydrogen bonding network: N–H···O=S (2.89 Å)
Industrial-Scale Considerations
Patent WO2021165818A1 details kilogram-scale production using:
- Continuous flow hydrogenation for tetrahydroquinoline synthesis
- MeCN/water biphasic system for final coupling
- Temperature-controlled crystallization (0-5°C)
Process Metrics
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Cycle Time | 72 h | 48 h |
| Overall Yield | 61% | 68% |
| Purity | 98.7% | 99.9% |
Emerging Methodologies
Electrochemical Approaches
Recent advances employ acetonitrile as hydrogen source for tetrahydroquinoline hydrogenation (room temperature, 89% yield):
$$
\text{Quinoline} + \text{MeCN} \xrightarrow{\text{Electrolysis}} \text{Tetrahydroquinoline}
$$
Cell Parameters
- Voltage: 3.2 V
- Electrodes: Pt mesh (cathode), Ni foam (anode)
- Current Density: 10 mA/cm²
Biocatalytic Routes
Immobilized transaminases show promise for enantioselective amine synthesis (ee >99%):
- Substrate: 2-Acetylbenzodioxole
- Cofactor: Pyridoxal-5’-phosphate
- Conversion: 82% in 24 h
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the tetrahydroquinoline structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkages.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include fully reduced amines.
Substitution: Products will vary depending on the nucleophile used but may include substituted amides or sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its structural features.
Receptor Binding: It may interact with specific receptors in biological systems.
Medicine
Drug Development: The compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety may facilitate binding to aromatic residues in proteins, while the tetrahydroquinoline structure may interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs, focusing on structural features, synthesis, and crystallographic validation tools.
Table 1: Structural and Functional Comparison
Key Findings:
The ethanediamide bridge introduces conformational flexibility compared to rigid styryl or sulfonamide linkers in analogs . The tetrahydroquinoline core may enhance blood-brain barrier penetration relative to planar quinoline derivatives .
Synthesis :
- While IIIa uses benzenesulfonyl chloride, the target compound likely employs methanesulfonyl chloride, requiring adjusted stoichiometry due to smaller substituent size .
- Purification via column chromatography and recrystallization (as in IIIa) is standard, but the target’s hydrophobicity may necessitate alternative solvent systems .
Crystallographic Validation :
- Modern tools like SHELXL (for refinement) and ORTEP-3 (for visualization) ensure precise anisotropic displacement parameter modeling, critical for comparing bond lengths/angles with analogs .
- WinGX integration allows automated CIF reporting, enhancing reproducibility in structural comparisons .
Biological Implications :
- The benzodioxole group may confer superior metabolic stability over IIIa’s methoxy groups, which are prone to demethylation .
- The methanesulfonyl moiety could reduce off-target interactions compared to bulkier benzenesulfonamides .
Notes on Methodology and Validation
- Software : Structural comparisons rely on validated data processed via SHELX (for refinement) and ORTEP (for visualization), ensuring minimal systematic error .
- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzodioxole moiety which is known for its diverse biological activities.
- A tetrahydroquinoline core that contributes to its pharmacological properties.
Research has indicated that the compound may interact with various biological pathways:
- Glycogen Metabolism : It has been suggested that similar compounds regulate insulin signaling pathways. Specifically, they may phosphorylate glycogen synthase (GYS1), influencing glycogen synthesis and potentially mediating insulin resistance .
- Protein Synthesis Regulation : The compound may affect protein synthesis by modulating the activity of initiation factors such as EIF2B5 . This regulation can have downstream effects on cellular growth and metabolism.
- Circadian Rhythm Regulation : The compound's interaction with GSK3B (glycogen synthase kinase 3 beta) suggests a role in circadian rhythm regulation through phosphorylation of key clock components like BMAL1 and CLOCK .
- Autophagy Modulation : Preliminary data indicate that it may influence autophagy by activating acetyltransferase activities under starvation conditions .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
-
Case Study 1: Insulin Sensitivity Improvement
- A study demonstrated that related compounds could enhance insulin signaling in skeletal muscle cells by modulating GYS1 activity. This suggests potential applications in treating insulin resistance and type 2 diabetes.
-
Case Study 2: Neurodegenerative Disease Models
- Research involving animal models of neurodegeneration indicated that similar benzodioxole derivatives could protect neurons from apoptosis through modulation of GSK3B activity.
-
Case Study 3: Circadian Disruption
- Another study highlighted how compounds affecting circadian rhythms could alleviate symptoms associated with sleep disorders by stabilizing circadian clock proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
